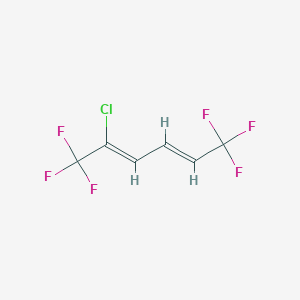
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Vue d'ensemble
Description
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a heterocyclic organic compound . Its IUPAC name is (2Z,4E)-2-chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene . The molecular weight of this compound is 224.53 .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is C6H3ClF6 . Its InChI code is 1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H/b3-1+,4-2- .Physical And Chemical Properties Analysis
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a liquid at ambient temperature . It has a molecular weight of 224.53 .Applications De Recherche Scientifique
Reactions with Diazoalkanes
Research demonstrates the reactivity of polyfluorinated cyclohexadienones, compounds related to 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene, with diazoalkanes. For example, the reaction of 6-chloro-2,3,4,5,6-pentafluorocyclohexa-2,4-dienone with diazomethane yields diastereoisomers of a tetrahydrospiro[indazole-7,2′-oxirane], showcasing the compound's utility in synthesizing fluorinated cyclic compounds with potential applications in material science and pharmaceuticals (Kovtonyuk et al., 2000).
Hetero-Diels-Alder and Cheletropic Additions
Another study investigates the competitive reactions between hetero-Diels-Alder and cheletropic additions of sulfur dioxide to 2-substituted buta-1,3-dienes, showing the nuanced reactivity of dienes towards sulfur dioxide under different conditions, which could be leveraged in the synthesis of sulfur-containing organic compounds (Roversi & Vogel, 2002).
Oxidative Addition Reactions
The oxidative addition of trifluoroacetamide to alkenes and dienes, including studies on compounds structurally similar to 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene, offers insights into the formation of iodoamidation products and the cyclization processes. Such reactions are crucial for the synthesis of organofluorine compounds with potential applications in medicinal chemistry and materials science (Shainyan et al., 2015).
Photocycloaddition Reactions
The photocycloaddition reactions of certain dienones, akin to the chemical structure of interest, highlight the potential of these compounds in photochemical syntheses, providing pathways to complex cyclic structures that could have applications in developing photoresponsive materials (Margaretha et al., 2007).
Assembling Diazabicyclohexane Frameworks
Research on the reaction of trifluoromethanesulfonamide with dienes, such as 2,3-dimethylbuta-1,3-diene, in oxidative systems leads to the formation of diazabicyclohexane frameworks. This process illustrates the utility of fluorinated dienes in constructing nitrogen-containing bicyclic structures, potentially useful in organic synthesis and drug development (Moskalik et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(2Z,4E)-2-chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H/b3-1+,4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYCPLWJASEGY-TZFCGSKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C=C(\C(F)(F)F)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




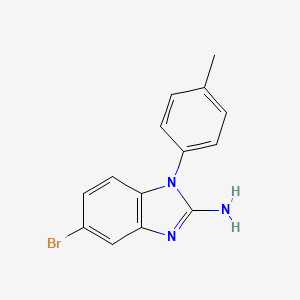
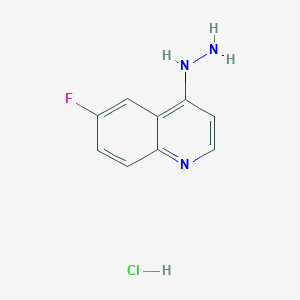
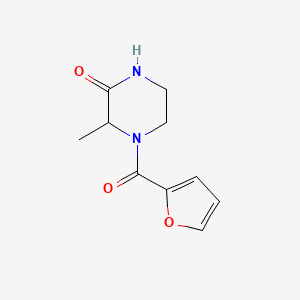
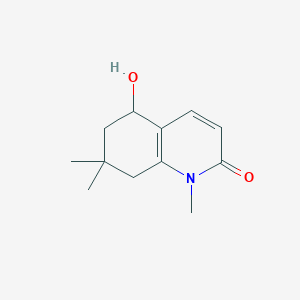
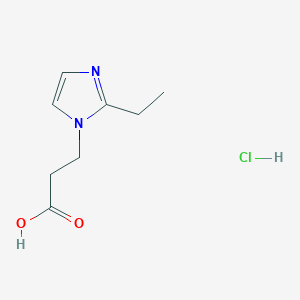
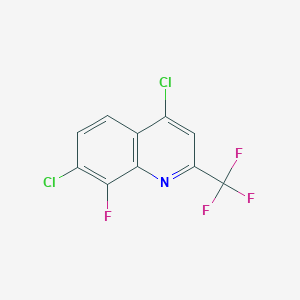
![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)
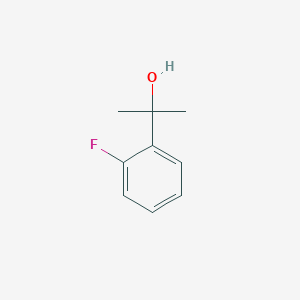
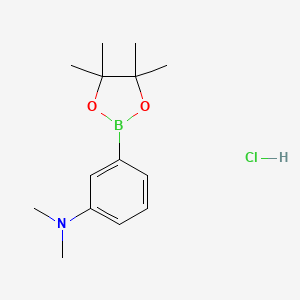
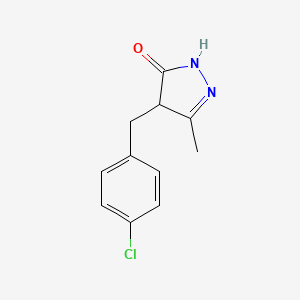

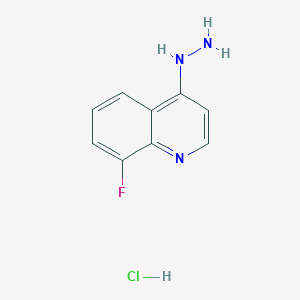
![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)